molecular formula C14H21NO B13254289 {1-[Amino(phenyl)methyl]cyclohexyl}methanol

{1-[Amino(phenyl)methyl]cyclohexyl}methanol

Cat. No.: B13254289
M. Wt: 219.32 g/mol
InChI Key: RHSYYPIQBHUJEE-UHFFFAOYSA-N
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Description

{1-[Amino(phenyl)methyl]cyclohexyl}methanol is an organic compound that features a cyclohexyl ring substituted with an amino group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(phenyl)methyl]cyclohexyl}methanol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:

  • Cyclohexanone reacts with benzylamine to form an imine intermediate.
  • The imine intermediate is then reduced to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(phenyl)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[Amino(phenyl)methyl]cyclohexyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a valuable tool for probing the binding sites of various biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {1-[Amino(phenyl)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the amino and phenyl groups.

    Benzylamine: Contains the amino and phenyl groups but lacks the cyclohexyl ring.

    Cyclohexanone: Contains the cyclohexyl ring but lacks the amino and phenyl groups.

Uniqueness

{1-[Amino(phenyl)methyl]cyclohexyl}methanol is unique due to the presence of both the amino and phenyl groups attached to the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[1-[amino(phenyl)methyl]cyclohexyl]methanol

InChI

InChI=1S/C14H21NO/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2

InChI Key

RHSYYPIQBHUJEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)C(C2=CC=CC=C2)N

Origin of Product

United States

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